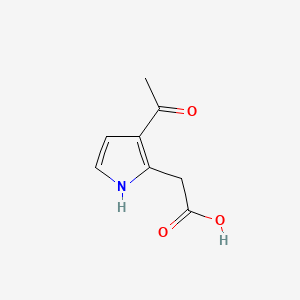
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is C16H23D3O3 . Its molecular weight is 269.39 .Wissenschaftliche Forschungsanwendungen
Epoxidation of Vegetable Oils and Derivatives
Recent advancements in the selective epoxidation of vegetable oils and their derivatives highlight the importance of developing environmentally friendly, biodegradable, and non-toxic epoxidized compounds. These compounds, including epoxidized fatty acid methyl esters, show promise as substitutes for traditional petrochemical-derived epoxides due to their lower viscosity and higher reactivity. This development aligns with green chemistry principles, emphasizing the need for new catalytic systems that improve selectivity and productivity while minimizing environmental impact (Danov et al., 2017).
Catalysts in Fatty Acid Methyl Ester (FAME) Production
The production of FAMEs, crucial for biodiesel, involves transesterification processes requiring efficient and environmentally benign catalysts. Research on various catalysts, including heteropoly acids and polyoxometalate compounds, reveals their potential in enhancing the transesterification process. These findings underscore the significance of selecting appropriate catalysts to achieve high reaction rates and yield, contributing to sustainable biodiesel production (Nisar et al., 2021).
Applications in Polymer Blends and Coatings
Epoxidized fatty acids and their methyl esters find applications in creating polymer blends and coatings with improved mechanical properties and lower environmental impact. Studies on glycidyl esters of epoxidized fatty acids derived from vegetable oils show these compounds can enhance the reactivity and compatibility in polymer blends, offering a renewable alternative to conventional epoxy resins. These applications demonstrate the compound's potential in fabricating structurally complex composites for various industrial applications (Wang & Schuman, 2013).
Eigenschaften
CAS-Nummer |
951116-89-5 |
|---|---|
Produktname |
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester |
Molekularformel |
C16H26O3 |
Molekulargewicht |
269.399 |
IUPAC-Name |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChI-Schlüssel |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Synonyme |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
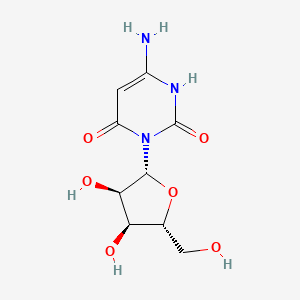
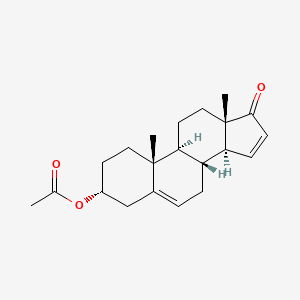
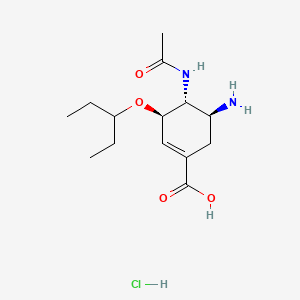
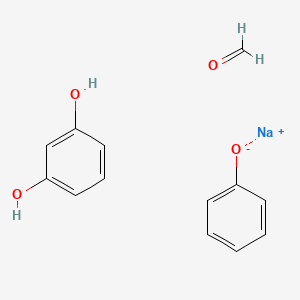
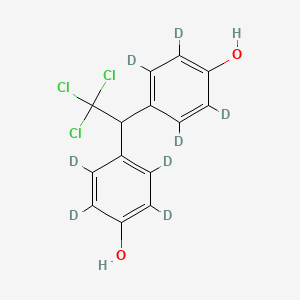
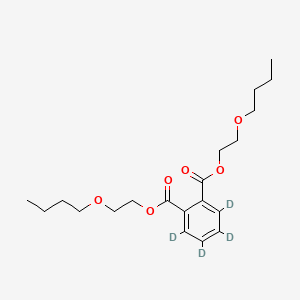
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
